2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
Description
This compound belongs to the triazolo-thiazine class, characterized by a fused bicyclic core comprising a 1,2,4-triazole ring and a 1,3-thiazine ring. The cyclopentyl and acetamide substituents at the 2- and N-positions, respectively, modulate its physicochemical and biological properties.
Properties
IUPAC Name |
2-cyclopentyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c17-10(8-9-4-1-2-5-9)13-11-14-15-12-16(11)6-3-7-18-12/h9H,1-8H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGMPRVTCAKOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NN=C3N2CCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves multiple steps, starting with the formation of the triazolothiazine core[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and hydrazines[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
- Central Nervous System Effects :
Case Studies and Research Findings
- Synthesis and Evaluation :
- In Vivo Studies :
- Safety and Toxicology :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). These targets may include enzymes, receptors, or other proteins within biological systems[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The compound's binding affinity and specificity to these targets determine its biological activity and therapeutic potential[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Triazolo-thiazine vs. Triazolo-thiadiazole :
- The triazolo-thiazine core (6-membered thiazine ring) offers greater conformational flexibility compared to the triazolo-thiadiazole (5-membered thiadiazole ring). This difference impacts electronic distribution and steric interactions with biological targets .
- Thiadiazole-containing analogs (e.g., compounds in and ) generally exhibit higher rigidity, which may enhance binding affinity to enzymes like CDK5/p25 (IC50: 30–42 nM) .
Substituent Effects
Enzyme Inhibition
- Heparanase Inhibitors: Analogs like HTP (2-hydroxy-3,5-diiodo-N-(3-phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide) and ITP (4-iodo-2-(3-phenyl-...)phenol) show submicromolar activity, attributed to halogenated aryl groups enhancing target binding .
Antimicrobial and Anti-inflammatory Activity
- Triazolo-thiadiazoles with alkyl/aryl substituents (e.g., 3-(α-naphthylmethylene)-6-alkyl derivatives) demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) and anti-inflammatory effects . The target compound’s cyclopentyl group may confer similar properties, though experimental validation is needed.
Physicochemical Properties
| Property | Target Compound (Estimated) | 4-Methoxy-N-{...}benzamide | HTP |
|---|---|---|---|
| Molecular Weight | ~280 g/mol | 290.34 g/mol | 532.2 g/mol |
| logP | ~1.8 | ~2.5 | ~3.2 (di-iodo) |
| Solubility (Water) | Low | Very low | Insoluble |
Biological Activity
The compound 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a member of a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Receptor Activity : It has been shown to interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cell lines through mitochondrial pathways.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast and prostate cancer) |
| Antimicrobial | Exhibits activity against certain bacterial strains |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effect of 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways leading to apoptosis .
- Antimicrobial Properties :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
